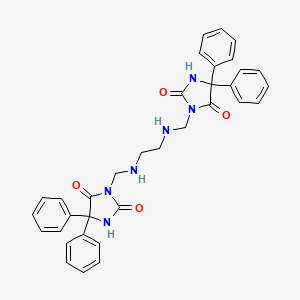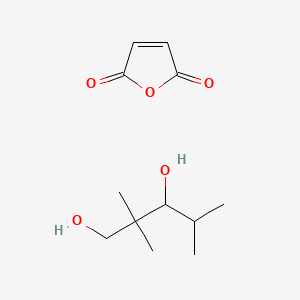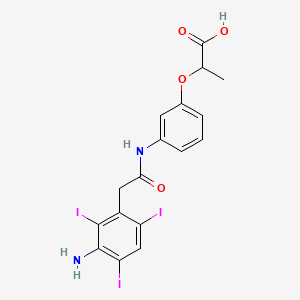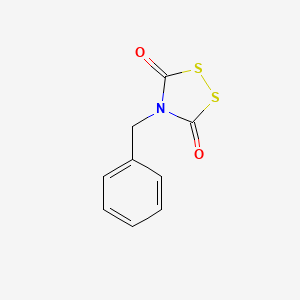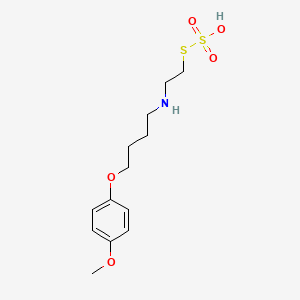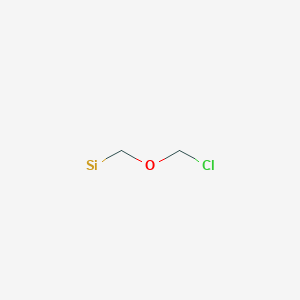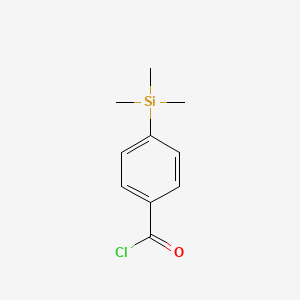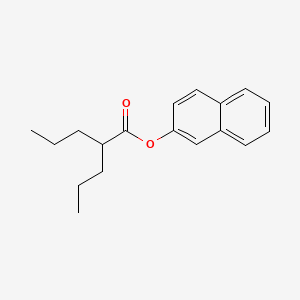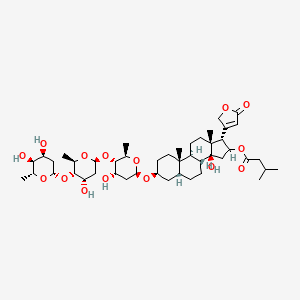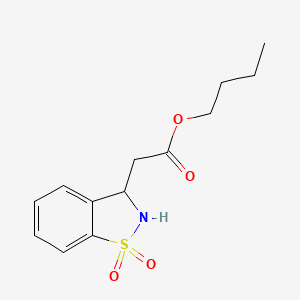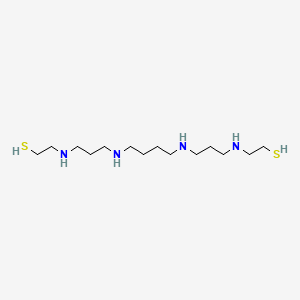
2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid is an organic compound with a complex structure that includes a chloroacetamido group, a phenyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid typically involves the reaction of 2-chloroacetamide with a suitable phenylprop-2-enoic acid derivative. One common method includes the use of chloroacetyl chloride and phenylprop-2-enoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures (4–10°C) to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Thionyl chloride is often used as a catalyst in the deacylation process to improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroacetamido group under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted amides and esters.
Scientific Research Applications
2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing sodium ion passage and blocking nerve impulse generation and conduction . This results in the temporary loss of sensation in the targeted area.
Comparison with Similar Compounds
- 4-(2-Chloroacetamido)benzoic acid
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 5-(2-Chloroacetamido)benzo[b]thiophene-2-carboxylic acid
Comparison: 2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid is unique due to its specific structural features, such as the combination of a chloroacetamido group with a phenylprop-2-enoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 4-(2-Chloroacetamido)benzoic acid is primarily used in local anesthetics, this compound has broader applications in both medicinal and industrial fields .
Properties
CAS No. |
21195-40-4 |
|---|---|
Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C11H10ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14)(H,15,16) |
InChI Key |
YJROAHSMJWAZBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


